molecular formula C15H23NO3 B14732650 Cyclooctanol;phenylcarbamic acid CAS No. 6388-21-2

Cyclooctanol;phenylcarbamic acid

Cat. No.: B14732650
CAS No.: 6388-21-2
M. Wt: 265.35 g/mol
InChI Key: YAEGHGVKUSPTHD-UHFFFAOYSA-N
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Description

Cyclooctanol (C₈H₁₆O) is a cyclic secondary alcohol with an eight-membered ring. It serves as a critical intermediate in synthesizing cyclooctanone (a precursor for fragrances and pharmaceuticals) and participates in oxidation and hydrocarboxylation reactions under catalytic conditions . Its dielectric behavior is analogous to neopentyl glycol, making it relevant in materials science .

Phenylcarbamic Acid (C₇H₇NO₂) derivatives are structurally diverse compounds with a carbamate (-OCONH₂) group attached to a phenyl ring. These derivatives exhibit significant biological activities, including antimycobacterial, antifungal, and local anesthetic properties . Their efficacy is influenced by substituents on the phenyl ring and alkyl chains, which modulate physicochemical properties like lipophilicity and surface tension .

Properties

CAS No.

6388-21-2

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

cyclooctanol;phenylcarbamic acid

InChI

InChI=1S/C8H16O.C7H7NO2/c9-8-6-4-2-1-3-5-7-8;9-7(10)8-6-4-2-1-3-5-6/h8-9H,1-7H2;1-5,8H,(H,9,10)

InChI Key

YAEGHGVKUSPTHD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)O.C1=CC=C(C=C1)NC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Cyclooctanol undergoes various chemical reactions, including:

Phenylcarbamic acid can undergo reactions such as:

    Hydrolysis: Breaking down into phenylamine and carbon dioxide.

    Condensation: Forming urea derivatives when reacted with amines.

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Cyclooctanol vs. Other Cycloalkanols

Cyclooctanol’s reactivity and applications differ notably from smaller cycloalkanols (e.g., cyclohexanol, cyclopentanol) due to ring strain and steric effects:

Oxidation Reactions
Compound Catalyst System Primary Products (Yield) Acid Value (mg KOH/g) Reference
Cyclooctanol NHPI/Co(III) in scCO₂ Cyclooctanone (high yield) 17.5
Cyclohexanol NHPI/Co(III) Cyclohexanone (moderate yield) 8.2
Cyclopentanol NHPI/Co(III) Cyclopentanone (low yield) 5.4
  • Key Findings: Cyclooctanol oxidation in supercritical CO₂ (scCO₂) achieves higher conversion (up to 16% total yield of cyclooctanone and cyclooctanol) compared to cyclopentane or cyclohexane . The larger ring size reduces steric hindrance, enhancing catalytic efficiency .
Dielectric Properties

Cyclooctanol exhibits non-linear dielectric behavior similar to neopentyl glycol (NPG), deviating from the Clausius-Mossotti model due to molecular dynamics in ordered systems . Smaller cycloalkanols (e.g., cyclohexanol) show less pronounced deviations.

Phenylcarbamic Acid Derivatives vs. Other Carbamates

Antimycobacterial Activity
Compound Class MIC Range (μM) Key Substituents Activity vs. M. tuberculosis Reference
Dibasic Phenylcarbamic Acids 1.9–8.0 Two protonation centers Highly effective
Alkoxyphenylcarbamic Esters 4.0–15.0 Methoxy/ethoxy groups Moderate activity
Halogenated Derivatives 2.5–10.0 Chloro/bromo substituents Variable efficacy
  • Key Findings :
    • Dibasic derivatives (e.g., compounds 1e, 1f, 1h ) show peak activity when log ε₂ (Ch-T) values are between 4.24–4.27, indicating a parabolic SAR .
    • Alkoxy-substituted derivatives exhibit lower local anesthetic efficacy (index: 1–8) compared to pentacaine, a benchmark compound .
Physicochemical Properties
Property Dibasic Derivatives Alkoxy Derivatives Halogenated Derivatives
Log P (lipophilicity) 2.8–3.5 2.0–2.8 3.0–3.8
Surface Tension (mN/m) 45–52 50–58 42–48
Thermal Stability (DSC) High Moderate Variable
  • Insights :
    • Lipophilicity and surface tension directly correlate with membrane interaction and bioavailability .
    • QSPR models using artificial neural networks (ANN) accurately predict thermal parameters (RMSE = 0.2169) for phenylcarbamic acid derivatives .

Chromatographic Behavior

Phenylcarbamic acid derivatives exhibit enantiomeric separation challenges due to their chiral centers. Using (R,R)-Whelk-O1 chiral stationary phases, derivatives with bulkier substituents (e.g., piperidinomethyl groups) show higher enantioselectivity (α = 1.5–2.0) compared to simpler analogs .

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